N-cyclopentyl-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]tridecahexaene core linked to a piperidine-4-carboxamide scaffold substituted with a cyclopentyl group.
Properties
IUPAC Name |
N-cyclopentyl-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c26-19(24-14-4-1-2-5-14)13-7-10-25(11-8-13)18-17-16(22-12-23-18)15-6-3-9-21-20(15)27-17/h3,6,9,12-14H,1-2,4-5,7-8,10-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYGCOFIUKOOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of HMS3491M07 are currently unknown. The compound’s structure suggests it may interact with a variety of cellular components
Mode of Action
Given the complexity of its structure, it is likely that the compound interacts with its targets in a unique manner, potentially altering their function or activity. More research is required to elucidate the exact mechanisms involved.
Biochemical Pathways
The biochemical pathways affected by HMS3491M07 are currently unknown. The compound’s potential to interact with various cellular components suggests it could influence a range of biochemical pathways
Result of Action
The molecular and cellular effects of HMS3491M07’s action are currently unknown. Given the compound’s potential to interact with various cellular components, it is likely to have diverse effects at the molecular and cellular levels
Biological Activity
N-cyclopentyl-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Molecular Details
- IUPAC Name : this compound
- Molecular Formula : C20H23N5OS
- Molecular Weight : 381.5 g/mol
The compound features a unique tricyclic structure that contributes to its biological activity. The presence of nitrogen and sulfur atoms in the structure enhances its interaction with biological targets.
The mechanism of action of this compound involves its binding to specific receptors or enzymes within the body. Research indicates that it may function as an inhibitor or modulator of certain signaling pathways involved in various biological processes.
Pharmacological Effects
- Antitumor Activity : Studies have demonstrated that compounds with similar structural motifs exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to differences in membrane composition between cancerous and healthy cells .
- Antimicrobial Properties : The compound may possess antimicrobial activity against various pathogens due to its ability to disrupt microbial membranes or inhibit essential metabolic pathways .
- Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Comparative Studies
A comparison with other piperazine derivatives reveals distinct differences in biological activity:
| Compound Name | Activity Type | Selectivity | Reference |
|---|---|---|---|
| Trazodone | Antidepressant | High | |
| Urapidil | Antihypertensive | Moderate | |
| N-cyclopentyl... | Antitumor/Antimicrobial | High |
The unique combination of functional groups in N-cyclopentyl... enhances its pharmacological profile compared to traditional piperazine derivatives.
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazatricyclo compounds demonstrated significant antitumor effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
Research examining the antimicrobial properties of similar compounds found that they exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two compounds with partial structural or functional group overlap but distinct core frameworks. Below is a detailed analysis:
Structural Analogues from
Compound 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine (7-membered fused ring) with ester and nitrophenyl substituents.
- Key Properties :
- Comparison: Unlike the target compound, 1l lacks the tricyclic thia-triaza system and piperidine-carboxamide moiety.
Spirocyclic Analogues from
Spiro[4.5]decane-6,10-dione derivatives (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione):
- Core Structure : Spirocyclic oxa-aza system with benzothiazole and aryl substituents.
- Key Properties: Synthesis via condensation of 2-oxa-spiro[3.4]octan-1,3-dione with Schiff bases. Functional groups: Benzothiazole (electron-withdrawing) and dimethylaminophenyl (electron-donating) .
- Comparison: The spirocyclic framework differs significantly from the target compound’s fused tricyclic system.
Data Tables for Comparative Analysis
Research Findings and Implications
- Synthetic Challenges : The target compound’s tricyclic thia-triaza core likely requires multistep synthesis with stringent regiochemical control, unlike the simpler imidazopyridine or spirocyclic systems in analogues .
- Pharmacological Potential: Piperidine-carboxamide derivatives often exhibit CNS activity (e.g., kinase inhibition), but the lack of data for the target compound precludes direct conclusions.
- Stability : The sulfur atom in the thia-triaza system may confer redox sensitivity compared to oxygen-containing analogues in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
